molecular formula C9H15Cl2N3O2 B13576099 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicaciddihydrochloride

2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicaciddihydrochloride

Cat. No.: B13576099
M. Wt: 268.14 g/mol
InChI Key: DTEKDAMVRGJOON-UHFFFAOYSA-N
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Description

2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is known for its diverse biological activities and is used in various scientific research applications, including medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazopyridine core.

    Aminomethylation: The imidazopyridine core is then aminomethylated using formaldehyde and a primary amine to introduce the aminomethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, including halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(aminomethyl)pyridine: A related compound with similar aminomethyl and pyridine structures.

    Imidazo[1,2-a]pyridine derivatives: Various derivatives with modifications on the imidazopyridine core, exhibiting different biological activities.

Uniqueness

2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

2-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H13N3O2.2ClH/c10-4-6-5-12-3-1-2-7(9(13)14)8(12)11-6;;/h5,7H,1-4,10H2,(H,13,14);2*1H

InChI Key

DTEKDAMVRGJOON-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC(=CN2C1)CN)C(=O)O.Cl.Cl

Origin of Product

United States

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